molecular formula C8H20N2O2Si B15163822 CID 78062056

CID 78062056

Cat. No.: B15163822
M. Wt: 204.34 g/mol
InChI Key: IELDDPFMQAKLNB-UHFFFAOYSA-N
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Description

For instance, oscillatoxin derivatives (CIDs 101283546, 185389) exhibit structural complexity with fused cyclic systems, suggesting CID 78062056 could share comparable features such as polycyclic frameworks or halogenated substituents .

Properties

Molecular Formula

C8H20N2O2Si

Molecular Weight

204.34 g/mol

InChI

InChI=1S/C8H20N2O2Si/c1-11-8(12-2)13-7-6-10-5-3-4-9/h8,10H,3-7,9H2,1-2H3

InChI Key

IELDDPFMQAKLNB-UHFFFAOYSA-N

Canonical SMILES

COC(OC)[Si]CCNCCCN

Origin of Product

United States

Preparation Methods

The synthesis of N1-{2-[(Dimethoxymethyl)silyl]ethyl}propane-1,3-diamine typically involves the reaction of 1,3-propanediamine with a dimethoxymethylsilane derivative. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The process can be summarized as follows:

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits reactivity typical of thiazole derivatives:

  • Nucleophilic substitution : The nitrogen in the diethylamino group acts as a nucleophile, enabling reactions with electrophiles.

  • Electrophilic addition : The hydroxyl (-OH) group at position 4 participates in hydrogen bonding, influencing solubility and molecular interactions.

  • Cycloadditions : Thiazoles generally undergo Diels-Alder reactions with alkynes, though this specific compound’s participation is inferred from structural analogs .

Reaction Type Mechanism Example
Nucleophilic substitutionDiethylamino group attacks electrophilesReaction with alkyl halides
Electrophilic additionHydroxyl group engages in hydrogen bondingSolubility modulation
Cycloaddition[2+2] or [4+2] reactions with dienesFormation of pyridine derivatives

Enzyme Inhibition and Biological Activity

CID 78062056 has demonstrated enzymatic inhibition via competitive binding at active sites:

  • Fructose-1,6-bisphosphatase : Modulates glucose metabolism.

  • Leukotriene A-4 hydrolase : Impacts inflammatory pathways.

Enzyme Target Inhibition Mechanism Biological Impact
Fructose-1,6-bisphosphataseCompetitive bindingGlucose metabolism regulation
Leukotriene A-4 hydrolaseActive site interactionSuppression of inflammatory mediators

Structural Considerations and Reactivity

The molecular structure (C₇H₁₂N₂OS) features a 5-membered thiazole ring with sulfur and nitrogen atoms. Substitutions at positions 2 (diethylamino) and 4 (hydroxyl) influence reactivity:

  • Diethylamino group : Enhances nucleophilicity, enabling reactions with electrophiles (e.g., alkyl halides) .

  • Hydroxyl group : Facilitates hydrogen bonding, affecting physicochemical properties.

Structural Feature Reactivity Implication Potential Applications
Diethylamino substituentNucleophilic attack, alkylationDrug development
Hydroxyl groupHydrogen bonding, solubilityBioavailability optimization

Comparative Analysis with Thiazole Derivatives

While this compound’s specific reactions remain underexplored, analogs highlight broader thiazole reactivity:

  • Oxidation : ThiazoleN-oxides are used in palladium-catalyzed arylations .

  • Formyl Synthons : Thiazoles convert to aldehydes via methylation, reduction, and hydrolysis .

  • Pharmaceutical Derivatives : Thiazole-integrated pyrrolidin-2-ones show anticonvulsant activity, suggesting structural modifications for enhanced bioactivity .

Thiazole Derivative Reaction Type Outcome
ThiazoleN-oxidePalladium-catalyzed arylationsSelective 2-position substitution
2-(dimethylamino)thiazole[2+2] CycloadditionPyridine derivatives via sulfur extrusion

Scientific Research Applications

N~1~-{2-[(Dimethoxymethyl)silyl]ethyl}propane-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-{2-[(Dimethoxymethyl)silyl]ethyl}propane-1,3-diamine involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound in different chemical environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights several compounds structurally or functionally relevant to CID 78062056:

Property This compound (Inferred) Oscillatoxin D (CID 101283546) 3-O-Caffeoyl Betulin (CID 10153267) (3-Bromo-5-chlorophenyl)boronic Acid
Molecular Formula Not provided C₂₈H₄₀O₇ C₃₅H₅₂O₄ C₆H₅BBrClO₂
Molecular Weight 492.6 g/mol 536.8 g/mol 235.27 g/mol
Key Functional Groups Likely halogenated or cyclic Epoxide, ester, polycyclic Caffeoyl ester, triterpenoid Boronic acid, halogen substituents
Bioactivity Undocumented Cytotoxic, marine toxin Inhibitor of bile acid transporters Suzuki coupling precursor
LogP (Lipophilicity) 5.2 (predicted) 8.1 (predicted) 2.15 (XLOGP3)
Synthetic Accessibility Low (complex stereochemistry) Moderate High

Key Contrasts

Structural Complexity: Oscillatoxin D (CID 101283546) and 3-O-caffeoyl betulin (CID 10153267) feature intricate polycyclic systems, whereas boronic acids like CID 53216313 are simpler aromatic systems with functional handles for cross-coupling reactions . This compound may occupy an intermediate niche, depending on its substitution pattern. Betulin-derived inhibitors (e.g., CID 10153267) emphasize triterpenoid scaffolds with ester modifications, contrasting with halogenated boronic acids’ synthetic utility .

Bioactivity and Applications: Oscillatoxin derivatives are marine toxins with cytotoxic properties, while betulin-based compounds target bile acid transporters, suggesting divergent pharmacological pathways .

Physicochemical Properties :

  • Lipophilicity (LogP) varies significantly: oscillatoxin D (LogP ~5.2) and betulin derivatives (LogP ~8.1) are highly lipophilic, favoring membrane permeability, whereas boronic acids (LogP ~2.15) balance solubility and reactivity .

Research Findings and Data Gaps

  • Synthesis : While oscillatoxin derivatives require multi-step biosynthesis or total synthesis, boronic acids like CID 53216313 are synthesized via palladium-catalyzed cross-coupling, a scalable and modular approach . This compound’s synthesis route remains undocumented.
  • Biological Data: Betulin-derived inhibitors show IC₅₀ values in the micromolar range for bile acid transport inhibition, whereas oscillatoxins exhibit nanomolar cytotoxicity in marine organisms . No efficacy or toxicity data are available for CID 78062055.
  • Computational Predictions : Properties like LogP, solubility, and synthetic accessibility for this compound could be modeled using tools like SwissADME or RDKit, as demonstrated for CID 53216313 .

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